5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide typically involves the bromination of 2,3-dihydroimidazo[1,2-a]pyrazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Azides, nitriles, and amines.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: De-brominated imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazines: Contain a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
Imidazoquinoxalines: Feature a quinoxaline ring fused to an imidazole ring, used in various pharmaceutical applications.
Uniqueness
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C6H7Br2N3 |
---|---|
Molecular Weight |
280.95 g/mol |
IUPAC Name |
5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine;hydrobromide |
InChI |
InChI=1S/C6H6BrN3.BrH/c7-5-3-8-4-6-9-1-2-10(5)6;/h3-4H,1-2H2;1H |
InChI Key |
UKMSUEDQJNAHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=CC2=N1)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.